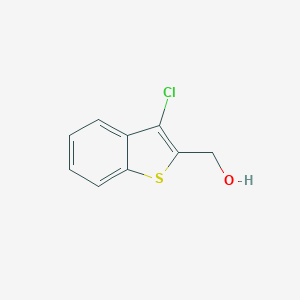

(3-Chloro-1-benzothien-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGKUHFGNJQXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356344 | |

| Record name | (3-chloro-1-benzothien-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124168-55-4 | |

| Record name | (3-chloro-1-benzothien-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is (3-Chloro-1-benzothien-2-yl)methanol?

An In-depth Technical Guide to (3-Chloro-1-benzothien-2-yl)methanol

Introduction

This compound is a halogenated derivative of the benzothiophene scaffold, a heterocyclic compound that is a cornerstone in medicinal chemistry and materials science. The fusion of a benzene ring and a thiophene ring creates a bicyclic system with a unique electronic and structural profile, making it a privileged structure in drug discovery. The strategic placement of a chloro group at the 3-position and a hydroxymethyl group at the 2-position provides two reactive handles for further chemical modification, rendering this compound a versatile building block for the synthesis of more complex molecules.

The presence of chlorine, a common halogen in pharmaceuticals, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] The primary alcohol functionality allows for a wide range of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety considerations of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 124168-55-4 | [3] |

| Molecular Formula | C₉H₇ClOS | |

| Molecular Weight | 198.67 g/mol | [4][5] |

| IUPAC Name | (3-chloro-1-benzothiophen-2-yl)methanol | [3] |

| Synonyms | Benzo[b]thiophene-2-methanol, 3-chloro- | [3] |

| Appearance | Expected to be a solid at room temperature | [4] |

Synthesis and Mechanistic Insights

The most direct and common synthetic route to this compound is the reduction of its corresponding aldehyde, 3-chloro-1-benzothiophene-2-carbaldehyde. This transformation is a fundamental reaction in organic chemistry, typically achieved with high efficiency using metal hydride reducing agents.

Synthetic Pathway: Reduction of an Aldehyde

The conversion of the aldehyde to a primary alcohol is a nucleophilic addition reaction. Hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), serve as a source of the hydride ion (H⁻).[6] The nucleophilic hydride attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an intermediate alkoxide.[6] A subsequent workup with a protic solvent, such as water or a dilute acid, protonates the alkoxide to yield the final alcohol product.

Sodium borohydride is often the preferred reagent for this transformation due to its milder nature and higher chemoselectivity compared to the more reactive LiAlH₄.[7] NaBH₄ will readily reduce aldehydes and ketones but typically does not affect other functional groups like esters or amides, which can be an advantage in the synthesis of complex molecules.[7]

Caption: Synthetic scheme for the reduction of 3-chloro-1-benzothiophene-2-carbaldehyde.

Step-by-Step Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-1-benzothiophene-2-carbaldehyde (1.0 eq) in methanol at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is to control the exothermic nature of the reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to neutralize the excess NaBH₄ and hydrolyze the borate esters.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis of the Precursor Aldehyde

The starting material, 3-chloro-1-benzothiophene-2-carbaldehyde, can be synthesized from various precursors. One common approach involves the Vilsmeier-Haack formylation of 3-chlorobenzo[b]thiophene. Alternatively, synthetic routes starting from cinnamic acid derivatives have been reported to generate the 3-chlorobenzo[b]thiophene core structure, which can then be functionalized.[8][9]

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methylene protons (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH) which is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all nine carbon atoms in the molecule, including the characteristic signal for the methylene carbon adjacent to the oxygen and the carbons of the benzothiophene core.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic peaks for the aromatic C-H and C=C bonds of the benzothiophene ring will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2 peak) due to the presence of the chlorine atom.

Applications in Research and Drug Development

The benzothiophene scaffold is a prominent feature in a number of approved drugs and clinical candidates due to its wide range of biological activities.[10][11] Derivatives have been investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[10][11]

This compound serves as a valuable intermediate in the synthesis of novel benzothiophene derivatives for drug discovery. The chloro and hydroxymethyl groups are key functional handles for diversification.

-

Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in reactions such as reductive amination, Wittig reactions, or amide bond formation to introduce diverse side chains.

-

Substitution of the Chlorine Atom: While the chlorine at the 3-position of the benzothiophene ring can be relatively unreactive towards nucleophilic aromatic substitution, it can be a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Structure-Activity Relationship (SAR) Studies: The compound and its derivatives are ideal for SAR studies. By systematically modifying the substituents at the 2- and 3-positions, researchers can probe the structural requirements for optimal biological activity and selectivity. Recent studies have highlighted the antimicrobial potential of 3-halobenzo[b]thiophene derivatives.[10]

Caption: Potential synthetic modifications and therapeutic applications of the title compound.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[12][13]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Waste should not be disposed of with household garbage or allowed to reach the sewage system.[14]

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before use for detailed and up-to-date safety information.

Conclusion

This compound is a synthetically valuable building block with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis via the reduction of the corresponding aldehyde, coupled with the reactive nature of its chloro and hydroxymethyl functional groups, makes it an attractive starting point for the development of novel compounds with diverse biological activities. This guide has provided a technical overview of its properties, synthesis, and potential applications to aid researchers in leveraging this versatile molecule in their scientific endeavors.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 124168-55-4 [amp.chemicalbook.com]

- 4. Benzo[b]thiophene-3-methanol, 7-chloro- | 142181-53-1 | Benchchem [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 8. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. pdf.dutscher.com [pdf.dutscher.com]

- 14. bg.cpachem.com [bg.cpachem.com]

An In-depth Technical Guide to (3-Chloro-1-benzothien-2-yl)methanol

Abstract: This technical guide provides a comprehensive overview of (3-Chloro-1-benzothien-2-yl)methanol (CAS 124168-55-4), a key intermediate in synthetic and medicinal chemistry. The document delves into its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a particular focus on its role in drug discovery and development. Safety protocols and handling procedures are also detailed to ensure its proper use in a research environment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this versatile building block.

Introduction

This compound is a halogenated benzothiophene derivative that has garnered significant interest in the pharmaceutical industry. The benzothiophene scaffold is a prominent feature in a variety of biologically active molecules, and the presence of both a chloro and a hydroxymethyl substituent on this core structure makes this compound a highly versatile intermediate for the synthesis of more complex compounds.[1][2] The strategic placement of these functional groups allows for a range of chemical transformations, enabling the construction of diverse molecular architectures. Notably, the benzothiophene moiety is essential for the biological activity of certain compounds, such as in the inhibition of the 5-lipoxygenase enzyme.[3] Chlorine-containing compounds are prevalent in FDA-approved drugs, and the introduction of a chlorine atom can significantly modify the biological profile of a lead compound.[4][5][6] This guide will explore the fundamental aspects of this compound, providing the technical insights necessary for its effective utilization in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 124168-55-4 | [7] |

| Molecular Formula | C₉H₇ClOS | [7] |

| Molecular Weight | 198.67 g/mol | [7] |

| IUPAC Name | (3-chloro-1-benzothiophen-2-yl)methanol | [7] |

| Appearance | Solid (form may vary) | |

| Melting Point | 268-272 °C (for the related carboxylic acid) | [8] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the reduction of its corresponding carboxylic acid, 3-chlorobenzo[b]thiophene-2-carboxylic acid. This transformation is a standard procedure in organic synthesis, often employing mild reducing agents to selectively reduce the carboxylic acid to the primary alcohol without affecting the chlorinated aromatic ring.

Synthetic Pathway Overview

A plausible and commonly employed synthetic route starts from 3-chlorobenzo[b]thiophene-2-carboxylic acid. This precursor is a versatile compound used in the development of pharmaceuticals and advanced materials.[9] The carboxylic acid functional group allows for straightforward derivatization.[9] The reduction can be achieved using various reagents, with lithium aluminium hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) being typical choices for this type of transformation.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a generalized, illustrative protocol for the synthesis of this compound from 3-chlorobenzo[b]thiophene-2-carboxylic acid.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 3-chlorobenzo[b]thiophene-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) (1.5-2 equivalents), dropwise to the stirred solution.

-

Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of methanol, followed by water and a dilute aqueous acid solution (e.g., 1M HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the hydroxymethyl group and the chloro-substituted benzothiophene core.

-

Hydroxymethyl Group: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde, (3-chloro-1-benzothien-2-yl)carbaldehyde, or further to the carboxylic acid, 3-chlorobenzo[b]thiophene-2-carboxylic acid, using appropriate oxidizing agents. It can also undergo esterification or etherification reactions.

-

Benzothiophene Core: The chlorinated benzothiophene ring can participate in various reactions. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by electron-withdrawing groups. The aromatic system can also undergo electrophilic substitution , with the position of substitution directed by the existing substituents.[10]

Caption: Key reactions of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a crucial building block in the synthesis of pharmaceuticals.

-

Intermediate in Zileuton Synthesis: While not a direct precursor in all published routes, its structural similarity to key intermediates in the synthesis of Zileuton, an oral inhibitor of 5-lipoxygenase for the treatment of asthma, is notable.[3][11][12][13] The benzothiophene core is a critical pharmacophore for Zileuton's activity.[2]

-

Antifungal Agents: Benzothiophene derivatives are known to exhibit antifungal properties. For instance, (7-chloro-1-benzothiophen-3-yl)methanol is an impurity of the antifungal agent Sertaconazole.[1][14] This suggests that related structures, such as this compound, could be valuable starting materials for the development of new antifungal drugs.

-

Anti-inflammatory and Anticancer Agents: The 3-chlorobenzo[b]thiophene-2-carboxylic acid scaffold, from which the title compound is derived, is a key intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer.[9] Derivatives of this core have shown potential in alleviating conditions like ulcerative colitis by modulating inflammatory pathways.[15][16]

-

Material Science: Benzothiophene derivatives are also being explored in material science for applications in organic electronics due to their favorable electronic properties.[1]

Spectroscopic and Analytical Data

While specific spectral data for this compound were not found in the initial search, the expected characteristics can be inferred from its structure.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzothiophene ring, a singlet for the methylene protons of the -CH₂OH group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. A signal for the methylene carbon would also be present. Similar benzothiophene structures show characteristic shifts that can be used for comparison.[17]

-

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and methylene groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Safety, Handling, and Storage

Based on available safety data sheets for similar compounds, caution should be exercised when handling this compound.

| Precautionary Measure | Recommendation | Reference |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield). | [18][19][20][21] |

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure adequate ventilation, especially in confined areas. | [18] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands and face thoroughly after handling. | [18][19] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents. | [19][20] |

| Fire Safety | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharges. Use CO₂, dry chemical, or foam to extinguish. | [18][20] |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive hydroxymethyl group and a modifiable chlorinated benzothiophene core, makes it an ideal starting material for the synthesis of a wide range of complex molecules, including potential antifungal, anti-inflammatory, and anticancer agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

- 1. Benzo[b]thiophene-3-methanol, 7-chloro- | 142181-53-1 | Benchchem [benchchem.com]

- 2. Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 124168-55-4 [amp.chemicalbook.com]

- 8. 3-CHLOROBENZO[B]THIOPHENE-2-CARBOXYLIC ACID | 21211-22-3 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. US20160376251A1 - Process for the Preparation of Zileuton - Google Patents [patents.google.com]

- 12. US9670176B2 - Process for the preparation of zileuton - Google Patents [patents.google.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 7-Chlorobenzo[b]thiophene-3-methanol | LGC Standards [lgcstandards.com]

- 15. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Structure and Potential of (3-Chloro-1-benzothien-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiophene core, an aromatic heterocyclic compound resulting from the fusion of a benzene and a thiophene ring, represents a cornerstone in the field of medicinal chemistry. Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile that facilitates interactions with a wide array of biological targets. This has led to the development of numerous clinically significant drugs, including the selective estrogen receptor modulator raloxifene, the anti-asthmatic agent zileuton, and the antifungal drug sertaconazole.[1][2] The versatility of the benzothiophene scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]

This guide focuses on a specific derivative, (3-Chloro-1-benzothien-2-yl)methanol (CAS Number: 124168-55-4; Molecular Formula: C₉H₇ClOS), a molecule of interest for its potential as a synthetic intermediate in the generation of novel therapeutic agents.[5][6][7] The strategic placement of a chloro and a methanol group on the benzothiophene core offers distinct opportunities for chemical modification and biological activity.

Synthesis of this compound: A Proposed Synthetic Pathway

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient route involves the reduction of its corresponding aldehyde, 3-chlorobenzo[b]thiophene-2-carbaldehyde. This transformation is a standard procedure in organic synthesis, often employing mild reducing agents like sodium borohydride.

Part 1: Synthesis of the Precursor, 3-Chlorobenzo[b]thiophene-2-carbaldehyde

The synthesis of the aldehyde precursor can be achieved through various methods. A common approach is the Vilsmeier-Haack reaction on a suitable benzothiophene substrate.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent. The causality behind this initial step is the generation of a highly electrophilic chloroiminium ion, which is the key formylating agent.

-

Formylation: To the pre-formed Vilsmeier reagent, add a solution of 1-benzothiophene in a suitable solvent (e.g., dichloromethane) dropwise at 0°C. The electron-rich benzothiophene ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and basify with an aqueous solution of sodium hydroxide (NaOH) to a pH of approximately 8-9. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-chlorobenzo[b]thiophene-2-carbaldehyde.

Part 2: Reduction to this compound

The final step involves the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups like esters and amides.[5][8]

Experimental Protocol:

-

Dissolution: Dissolve 3-chlorobenzo[b]thiophene-2-carbaldehyde in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The hydride from the borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is completely consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess borohydride and the borate ester intermediate.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Caption: Synthetic workflow for this compound.

Structural Elucidation: A Theoretical Perspective

Disclaimer: As of the compilation of this guide, publicly accessible, experimentally determined spectroscopic and crystallographic data for this compound are not available. The following information is therefore a theoretical prediction based on the known chemical structure and data from analogous compounds. This section is intended to guide researchers in the potential characterization of this molecule.

| Analytical Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on the benzene ring would appear as multiplets in the range of δ 7.0-8.0 ppm. A singlet or doublet for the methylene protons (-CH₂OH) would be expected around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-140 ppm region. The carbon bearing the chloro group and the carbons of the thiophene ring would have distinct chemical shifts influenced by the heteroatom and substituent. The methylene carbon (-CH₂OH) would be expected in the δ 60-70 ppm range. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the hydroxyl group, the chloromethyl group, or cleavage of the thiophene ring. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol. C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C-O stretching of the primary alcohol would likely appear in the 1000-1100 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹. |

Chemical Reactivity and Potential for Derivatization

The presence of both a primary alcohol and a chloro substituent on the benzothiophene scaffold makes this compound a versatile intermediate for further chemical modifications.

-

Reactions of the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. It can also undergo esterification or etherification to introduce a wide range of functional groups.

-

Reactions of the Chloro Group: The chlorine atom on the aromatic ring can potentially participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by electron-withdrawing groups. More commonly, it can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form C-C bonds and introduce new aryl or alkyl substituents.

Caption: Potential derivatization pathways for this compound.

Potential Applications in Drug Discovery

The benzothiophene nucleus is a well-established pharmacophore, and its derivatives have shown a remarkable range of biological activities.[2][4][9] While the specific biological profile of this compound has not been reported, its structural features suggest its potential as a scaffold for the development of novel therapeutic agents.

-

Anticancer Activity: Many substituted benzothiophenes have demonstrated potent anticancer properties by targeting various cellular mechanisms, including the inhibition of tubulin polymerization and the disruption of key signaling pathways.[3][10] The chloro and hydroxyl groups on the target molecule could serve as handles for the synthesis of a library of compounds to be screened for anticancer activity.

-

Antimicrobial Agents: The benzothiophene core is also present in several compounds with significant antibacterial and antifungal activities.[9] Derivatives of this compound could be synthesized and evaluated for their efficacy against a panel of pathogenic microorganisms.

Caption: Hypothetical inhibition of a cancer signaling pathway by a benzothiophene derivative.

Conclusion

This compound is a structurally interesting molecule with significant potential as a building block in medicinal chemistry. Its synthesis is readily achievable through established synthetic methodologies. While a detailed experimental characterization is not yet publicly available, this guide provides a theoretical framework for its structural elucidation and highlights its potential for derivatization. The broad spectrum of biological activities associated with the benzothiophene scaffold strongly suggests that derivatives of this compound could be valuable candidates for future drug discovery programs, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted.

References

- 1. Benzothiophene - Wikipedia [en.wikipedia.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. This compound CAS#: 124168-55-4 [amp.chemicalbook.com]

- 6. This compound | 124168-55-4 [sigmaaldrich.com]

- 7. This compound | 124168-55-4 [sigmaaldrich.com]

- 8. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (3-Chloro-1-benzothien-2-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-1-benzothien-2-yl)methanol is a halogenated heterocyclic compound belonging to the benzothiophene class of molecules. The benzothiophene scaffold is a key pharmacophore in numerous biologically active compounds, and the introduction of a chlorine atom at the 3-position and a hydroxymethyl group at the 2-position of the benzothiophene ring system presents a unique substitution pattern with potential for diverse pharmacological applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and a thorough characterization using modern analytical techniques. Furthermore, this guide explores the potential therapeutic applications of this molecule, drawing insights from the known biological activities of structurally related benzothiophene derivatives, particularly in the realms of antifungal and anticancer research.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophenes, bicyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring, are a prominent class of sulfur-containing heterocycles in medicinal chemistry.[1][2] Their structural similarity to endogenous molecules and their ability to participate in various biological interactions have led to their incorporation into a wide array of therapeutic agents. The versatility of the benzothiophene ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including but not limited to, antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antipsychotic properties.[3]

The introduction of a chlorine atom can significantly modulate the physicochemical and biological properties of a molecule. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. In the context of benzothiophenes, chloro-substitution has been associated with enhanced biological activity. This guide focuses on this compound, a molecule that combines the privileged benzothiophene scaffold with a reactive hydroxymethyl group and a strategically placed chlorine atom, making it a promising building block for the synthesis of novel drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development.

| Property | Value | Source |

| CAS Number | 124168-55-4 | [4] |

| Molecular Formula | C₉H₇ClOS | [5] |

| Molecular Weight | 198.67 g/mol | [5] |

| Physical Form | Pale-yellow to Yellow-brown Solid | Inferred from related compounds |

| Storage Temperature | 2-8 °C | Inferred from supplier data |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available cinnamic acid. The first step involves the synthesis of the key intermediate, 3-chloro-1-benzothiophene-2-carbonyl chloride. This is followed by the reduction of the acid chloride to the corresponding primary alcohol.

Synthesis of 3-Chloro-1-benzothiophene-2-carbonyl chloride

This procedure is adapted from established methods for the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides from cinnamic acids.[6][7] The reaction proceeds via a one-pot cyclization and chlorination.

Reaction Scheme:

Figure 1: Synthesis of 3-Chloro-1-benzothiophene-2-carbonyl chloride.

Experimental Protocol:

-

To a stirred solution of cinnamic acid (0.20 mol) in chlorobenzene (150 mL), add thionyl chloride (1.0 mol).

-

Stir the mixture at room temperature for 30 minutes.

-

Carefully add pyridine (0.25 mol) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 72 hours.

-

After cooling, the excess thionyl chloride and chlorobenzene are removed under reduced pressure.

-

The residue is dissolved in hot cyclohexane (400 mL) and filtered immediately.

-

Upon cooling the filtrate overnight, 3-chloro-1-benzothiophene-2-carbonyl chloride crystallizes as yellowish needles.

Reduction of 3-Chloro-1-benzothiophene-2-carbonyl chloride to this compound

The reduction of the acid chloride to the primary alcohol can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄). This is a standard procedure for the conversion of acid chlorides to alcohols.

Reaction Scheme:

Figure 2: Reduction of the acid chloride to the target alcohol.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-chloro-1-benzothiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash it with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following are the expected analytical data based on the characterization of structurally similar compounds.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiophene ring system, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The aromatic protons will likely appear in the range of δ 7.0-8.0 ppm. The methylene protons (CH₂OH) are expected to appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton signal is exchangeable with D₂O and its chemical shift will be concentration and solvent dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all nine carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (δ 120-140 ppm). The carbon of the methylene group (CH₂OH) is expected to appear in the range of δ 60-65 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic ring will be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A C-Cl stretching absorption may be observed in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (198.67 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or the chlorine atom.

Potential Therapeutic Applications

While no specific biological activity data for this compound has been found in the reviewed literature, the extensive research on related benzothiophene derivatives provides a strong rationale for its investigation in several therapeutic areas.

Antifungal Activity

The benzothiophene scaffold is present in the antifungal drug sertaconazole. Furthermore, studies on 3-chloro-1-benzothiophene-2-carbonyl chloride derivatives have demonstrated antifungal activity.[1] These findings suggest that this compound could serve as a valuable precursor for the synthesis of novel antifungal agents. The proposed mechanism of action for many antifungal benzothiophenes involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Figure 3: Postulated mechanism of antifungal action for benzothiophene derivatives.

Anticancer Activity

Numerous benzothiophene derivatives have been investigated for their anticancer properties. The introduction of a chlorine atom can enhance the cytotoxic effects of these compounds. The hydroxymethyl group in this compound provides a handle for further chemical modification to develop more potent and selective anticancer agents. Potential mechanisms of action for anticancer benzothiophenes include the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.

Workflow for Anticancer Screening:

Figure 4: A typical workflow for the evaluation of new compounds for anticancer activity.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block in medicinal chemistry. Its synthesis from readily available starting materials is feasible, and its structure combines the pharmacologically significant benzothiophene core with strategically placed functional groups amenable to further derivatization. Based on the established biological activities of related compounds, this compound and its derivatives hold significant promise for the development of novel antifungal and anticancer agents.

Future research should focus on the following areas:

-

Optimization and full characterization of the synthesis: A detailed, peer-reviewed publication outlining the synthesis and complete spectroscopic and physical characterization of this compound is needed to facilitate further research.

-

Biological screening: A comprehensive biological evaluation of the title compound and a library of its derivatives against a panel of fungal pathogens and cancer cell lines is warranted.

-

Structure-Activity Relationship (SAR) studies: Systematic modifications of the this compound scaffold will be crucial to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of action studies: For any identified active compounds, detailed mechanistic studies should be undertaken to elucidate their molecular targets and pathways of action.

By pursuing these research avenues, the full therapeutic potential of this compound as a scaffold for the development of new medicines can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 124168-55-4 [amp.chemicalbook.com]

- 4. Benzo[b]thiophene-3-methanol, 7-chloro- | 142181-53-1 | Benchchem [benchchem.com]

- 5. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of Substituted Benzothiophene Methanols: A Technical Guide for Drug Discovery Professionals

Abstract

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its inherent structural rigidity, lipophilicity, and capacity for diverse functionalization have established it as a versatile platform for the design of novel drugs. This in-depth technical guide focuses on a specific, yet highly promising, subclass: substituted benzothiophene methanols. We will traverse the landscape of their discovery, from fundamental synthetic strategies to their diverse biological activities and the intricate structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both a comprehensive overview and actionable, field-proven insights into this important class of compounds.

The Benzothiophene Core: A Foundation for Therapeutic Innovation

Benzothiophene, a bicyclic aromatic heterocycle composed of a benzene ring fused to a thiophene ring, has emerged as a cornerstone in the development of novel therapeutic agents.[1][2][3] Its unique physicochemical properties, including the electron-rich sulfur atom and planar structure, facilitate critical interactions with a wide array of biological targets through mechanisms such as hydrogen bonding, π-π stacking, and van der Waals forces. The clinical success of benzothiophene-containing drugs, such as the selective estrogen receptor modulator Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole , underscores the therapeutic value of this scaffold.[4] This guide delves into the specific exploration of substituted benzothiophene methanols, a class of compounds that leverages the foundational strengths of the benzothiophene core while introducing a versatile hydroxyl functional group that can significantly influence solubility, metabolic stability, and target engagement.

Synthetic Strategies for Substituted Benzothiophene Methanols: A Chemist's Perspective

The synthesis of substituted benzothiophene methanols is a critical determinant of their accessibility for biological evaluation and further development. A variety of synthetic routes have been established, each with its own set of advantages and limitations. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on both the benzothiophene core and the methanol moiety.

Foundational Synthetic Pathways

The construction of the benzothiophene scaffold itself can be achieved through several established methods, including:

-

Intramolecular Cyclization of Aryl Sulfides: This classical approach involves the cyclization of appropriately substituted aryl sulfides under various catalytic conditions.[5]

-

Transition-Metal Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, have become powerful tools for the construction of the benzothiophene ring system.[6]

-

Electrophilic Cyclization: The electrophilic cyclization of alkyne-substituted thiophenols or related precursors provides an efficient route to functionalized benzothiophenes.[7]

Introduction of the Methanol Moiety

Once the substituted benzothiophene core is in hand, the methanol functionality can be introduced through several key transformations.

A common and reliable method involves the reduction of a corresponding benzothiophene carboxaldehyde or ketone. This approach offers the advantage of readily accessible starting materials and high-yielding transformations.

Experimental Protocol: Synthesis of (5,6-Dimethoxybenzothiophen-2-yl)methanol via Reduction [8]

-

Starting Material: 5,6-Dimethoxybenzothiophene-2-carboxylic acid.

-

Esterification: The carboxylic acid is first converted to its corresponding methyl ester using a standard esterification protocol (e.g., methanol with a catalytic amount of sulfuric acid).

-

Reduction: The resulting ester is then reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

-

Work-up and Purification: The reaction is carefully quenched with water and aqueous base. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired (5,6-dimethoxybenzothiophen-2-yl)methanol.

For the synthesis of secondary or tertiary benzothiophene methanols, the addition of Grignard or organolithium reagents to a benzothiophene aldehyde or ketone is a highly effective strategy.

Logical Pathway for the Synthesis of a Tertiary Benzothiophene Methanol

Caption: Synthesis of a tertiary benzothiophene methanol via Grignard addition.

Biological Activities of Substituted Benzothiophene Methanols

Substituted benzothiophene methanols have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzothiophene derivatives have shown significant promise in this arena.[9]

Several studies have reported the antibacterial potential of benzothiophene derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of tetrahydrobenzothiophene derivatives exhibited potent activity against E. coli, P. aeruginosa, Salmonella, and S. aureus, with some compounds showing minimum inhibitory concentrations (MICs) in the sub-micromolar range.[9] The introduction of a methanol group can modulate the pharmacokinetic properties of these compounds, potentially enhancing their efficacy.

Table 1: Representative Antibacterial Activity of Benzothiophene Derivatives

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| Tetrahydrobenzothiophenes | E. coli | 0.64 - 19.92 | [9] |

| Tetrahydrobenzothiophenes | P. aeruginosa | 0.72 - 45.30 | [9] |

| Tetrahydrobenzothiophenes | S. aureus | 1.11 - 99.92 | [9] |

| Indolobenzothiophenes | MRSA | 1 - 8 | [10] |

Benzothiophene derivatives have also been investigated for their antifungal properties. Certain compounds have shown promising activity against pathogenic fungi, with MIC values ranging from 32 to 64 µg/mL. The mechanism of action is thought to involve the disruption of fungal cell membrane integrity and the inhibition of hyphal development.

Anticancer Activity

The development of novel anticancer agents remains a high priority in biomedical research. Substituted benzothiophenes have emerged as a promising class of compounds with potent antiproliferative activity against a range of human cancer cell lines.[11][12]

The anticancer effects of benzothiophene derivatives are often multifactorial and can include:

-

Tubulin Polymerization Inhibition: Similar to established anticancer drugs like the vinca alkaloids, some benzothiophene analogs have been shown to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[4]

-

Kinase Inhibition: The hydroxyl group of the methanol moiety can act as a key hydrogen bond donor, facilitating interactions with the hinge region of protein kinases, which are critical regulators of cell growth and proliferation.

-

Estrogen Receptor Modulation: Derivatives of the benzothiophene drug Raloxifene have been designed as selective estrogen receptor covalent antagonists, offering a potential therapeutic strategy for endocrine-resistant breast cancers.[13]

Workflow for Evaluating Anticancer Activity

Caption: A typical workflow for the in vitro evaluation of the anticancer activity of substituted benzothiophene methanols.

Table 2: Representative Anticancer Activity of Benzothiophene Derivatives

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [14] |

| Benzothiophene Acrylonitriles | Various | 0.01 - 0.1 | [11] |

| Halogenated Benzofurans (related scaffold) | HepG2 | 3.8 ± 0.5 | [15] |

| Halogenated Benzofurans (related scaffold) | A549 | 3.5 ± 0.6 | [15] |

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic exploration of structure-activity relationships is paramount in optimizing the therapeutic potential of substituted benzothiophene methanols. Key structural modifications and their impact on biological activity are summarized below:

-

Substitution on the Benzene Ring: The nature and position of substituents on the benzene portion of the benzothiophene core can significantly influence activity. Electron-withdrawing groups, such as halogens, can enhance anticancer and antimicrobial potency. Conversely, electron-donating groups, like methoxy groups, have also been shown to be beneficial in certain contexts.

-

Substitution at the C2 and C3 Positions: The substitution pattern on the thiophene ring is a critical determinant of biological activity. Aryl or heteroaryl groups at the C2 position are often associated with potent anticancer effects. The C3 position is also a key site for functionalization, with various substituents contributing to target engagement.

-

The Role of the Methanol Group: The hydroxyl group of the methanol moiety can participate in key hydrogen bonding interactions with biological targets. Its position (primary, secondary, or tertiary) and stereochemistry can have a profound impact on binding affinity and selectivity. Furthermore, the methanol group can serve as a handle for further derivatization, allowing for the fine-tuning of physicochemical properties.

Future Directions and Conclusion

Substituted benzothiophene methanols represent a rich and underexplored area of medicinal chemistry. The versatility of their synthesis and the breadth of their biological activities make them highly attractive candidates for further investigation. Future research in this field should focus on:

-

Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation.

-

Exploration of New Therapeutic Areas: While significant progress has been made in the areas of oncology and infectious diseases, the potential of substituted benzothiophene methanols in other therapeutic areas, such as neurodegenerative and inflammatory disorders, warrants further investigation.

-

Development of More Efficient and Sustainable Synthetic Methodologies: The discovery of novel catalytic systems and green chemistry approaches will be essential for the large-scale and cost-effective production of these promising compounds.

References

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 5. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 6. Benzothiophene synthesis [organic-chemistry.org]

- 7. ias.ac.in [ias.ac.in]

- 8. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

- 9. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Introduction: The Benzothiophene Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to the Synthesis, Characterization, and Application of (3-Chloro-1-benzothien-2-yl)methanol

The benzothiophene core, a bicyclic system comprising a benzene ring fused to a thiophene ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] These sulfur-containing heterocycles are isosteres of indole, a ubiquitous motif in biologically active molecules, and their unique electronic and steric properties have led to their incorporation into a wide array of therapeutic agents. The benzothiophene framework is present in drugs such as the selective estrogen receptor modulator Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole.[3]

The strategic functionalization of the benzothiophene ring system is a key tactic in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. Halogenation, in particular, is a well-established strategy for enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target proteins.[4] The introduction of a chlorine atom, as seen in this compound, can significantly influence the molecule's biological activity profile.

This technical guide provides a comprehensive overview of this compound, a valuable synthetic intermediate. We will delve into its synthesis from readily available starting materials, discuss its physicochemical and spectroscopic properties, explore its reactivity and synthetic utility, and contextualize its importance within the broader field of drug discovery and development.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the construction of the 3-chlorobenzo[b]thiophene-2-carbonyl chloride precursor, followed by its reduction to the desired primary alcohol.

Step 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

The formation of the benzothiophene ring system can be accomplished through the reaction of a substituted cinnamic acid with thionyl chloride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP).[5] This reaction proceeds via a cyclization and chlorination cascade.

dot

Caption: Synthesis of the key precursor.

Step 2: Reduction to this compound

The resulting 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[6][7] The acid chloride is typically dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), and treated with a solution or slurry of LiAlH₄ at reduced temperature to control the exothermic reaction.

dot

Caption: Reduction to the target alcohol.

Physicochemical and Spectroscopic Characterization

| Property | Value |

| Molecular Formula | C₉H₇ClOS |

| Molecular Weight | 198.67 g/mol |

| CAS Number | 124168-55-4 |

| Appearance (Predicted) | White to off-white solid |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including (4-chlorophenyl)methanol and various substituted benzothiophenes.[8]

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.9 (m, 2H, Ar-H), 7.3-7.5 (m, 2H, Ar-H), 4.9 (s, 2H, -CH₂OH), 2.5-3.0 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140-142 (Ar-C), 138-140 (Ar-C), 130-132 (Ar-C), 125-127 (Ar-C), 124-126 (Ar-C), 123-125 (Ar-C), 122-124 (Ar-C), 120-122 (Ar-C), 60-62 (-CH₂OH) |

| IR (KBr, cm⁻¹) | 3200-3400 (O-H stretch, broad), 3050-3100 (Ar C-H stretch), 1450-1550 (Ar C=C stretch), 1020-1050 (C-O stretch), 750-800 (C-Cl stretch) |

| Mass Spec. (EI) | m/z 198/200 (M⁺, Cl isotope pattern), 163 (M⁺ - Cl), 134 (M⁺ - Cl - CHO) |

Reactivity and Synthetic Utility

This compound is a versatile intermediate for further synthetic transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The chloro-substituent on the benzothiophene ring can also participate in various cross-coupling reactions, although this is less common than reactions at the 2- and 3-positions of the thiophene ring.

The true synthetic prowess of this chemical family is demonstrated by the reactivity of its precursor, 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This acid chloride is a gateway to a diverse range of heterocyclic structures. For instance, it can be reacted with:

-

Hydrazine hydrate to form the corresponding carbohydrazide. This intermediate can then be condensed with aldehydes to form Schiff bases, which are precursors to β-lactams.

-

Glycine to produce an N-acylated amino acid, which can then be cyclized with aldehydes to form oxazole derivatives.

-

Arylhydrazides followed by cyclization with POCl₃ to yield 1,3,4-oxadiazoles.[9]

These transformations underscore the value of the 3-chlorobenzo[b]thiophene core in constructing complex molecular architectures with potential biological activity.

Biological Significance and Applications in Drug Discovery

The benzothiophene scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have shown a wide spectrum of pharmacological activities, including:

-

Antifungal Activity: The isomeric (7-chloro-1-benzothien-3-yl)methanol is a known impurity and a key structural fragment of the broad-spectrum antifungal drug Sertaconazole.[10] Sertaconazole functions by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The presence of the chlorinated benzothiophene moiety is crucial for its activity.

-

Antibacterial Activity: Numerous studies have demonstrated the antibacterial properties of benzothiophene derivatives against both Gram-positive and Gram-negative bacteria.[11]

-

Anticancer Activity: The rigid, planar structure of the benzothiophene ring system makes it an attractive scaffold for the design of kinase inhibitors and other anticancer agents.[12]

The chloro substituent on the benzothiophene ring of the title compound is not merely a synthetic handle; it is a critical modulator of biological function. The position and electronic nature of substituents on the benzothiophene ring system can dramatically alter the compound's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic profile.[4] Therefore, this compound represents a valuable building block for the synthesis of new chemical entities in drug discovery programs targeting a wide range of diseases.

Experimental Protocols

Protocol 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride[5]

Materials:

-

Cinnamic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Chlorobenzene (solvent)

-

Cyclohexane (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cinnamic acid (1.0 eq) and chlorobenzene.

-

Add thionyl chloride (5.0 eq) to the suspension and stir at room temperature for 30 minutes.

-

Carefully add pyridine (1.0 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 72 hours.

-

After cooling to room temperature, remove the excess thionyl chloride and chlorobenzene under reduced pressure.

-

Dissolve the crude residue in hot cyclohexane and filter immediately.

-

Allow the filtrate to cool to room temperature and then cool further in an ice bath to induce crystallization.

-

Collect the resulting yellowish needles by vacuum filtration, wash with cold cyclohexane, and dry under vacuum.

Protocol 2: Synthesis of this compound (Based on analogous reductions)[6][7]

Materials:

-

3-Chlorobenzo[b]thiophene-2-carbonyl chloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1.0 eq) in anhydrous THF in a separate flask.

-

Add the solution of the acid chloride dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of deionized water, followed by 15% aqueous NaOH, and then more deionized water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the mixture through a pad of Celite, washing the filter cake with THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzothiophene synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Progress in the Synthesis of Benzo[b]thiophene | Semantic Scholar [semanticscholar.org]

- 10. An overview of benzo [b] thiophene-based medicinal chemistry [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Benzo[b]thiophene-3-methanol, 7-chloro- | 142181-53-1 | Benchchem [benchchem.com]

Unlocking the Therapeutic Potential of (3-Chloro-1-benzothien-2-yl)methanol: A Technical Guide for Novel Drug Discovery

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiophene core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as "privileged structures" in drug discovery.[1][2][3][4] The inherent drug-like properties of the benzothiophene scaffold have led to the development of numerous clinically approved drugs, including the selective estrogen receptor modulator (SERM) raloxifene, the leukotriene inhibitor zileuton, and the antifungal agent sertaconazole.[5][6] The diverse biological activities attributed to benzothiophene derivatives span a wide spectrum, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant properties.[1][3][5][6][7] This versatility underscores the immense potential held within this chemical class for the development of novel therapeutics to address a multitude of human diseases.

This technical guide focuses on a specific, yet promising, member of this family: (3-Chloro-1-benzothien-2-yl)methanol . The strategic placement of a chloro group at the 3-position and a methanol group at the 2-position of the benzothiophene ring system presents unique opportunities for chemical modification and biological exploration. This document will serve as an in-depth exploration of potential research avenues for this compound, providing researchers, scientists, and drug development professionals with a comprehensive roadmap for investigation. We will delve into key research areas, propose detailed experimental protocols, and provide the necessary intellectual framework to unlock the therapeutic promise of this compound.

Core Research Area 1: Anticancer Drug Discovery

The benzothiophene scaffold is a well-established pharmacophore in the design of anticancer agents.[5][8][9][10] Derivatives have been shown to exhibit potent cytotoxic activity against a wide range of human cancer cell lines, with some analogues demonstrating GI50 values in the nanomolar range.[8][9] The mechanisms of action are varied, including tubulin polymerization inhibition and kinase inhibition.[8][11][12][13] this compound serves as an excellent starting point for the development of novel anticancer agents.

Synthesis of Novel Derivatives and Cytotoxicity Screening

The primary alcohol functionality of this compound is a versatile handle for the synthesis of a diverse library of derivatives. Esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid can provide a range of compounds with varying physicochemical properties.

Proposed Synthetic Workflow:

Caption: Proposed synthetic routes for derivatization of this compound.

Experimental Protocol: Synthesis of (3-Chloro-1-benzothien-2-yl)methyl Acetate

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add acetyl chloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Data Presentation: Hypothetical Cytotoxicity Screening Results

A library of synthesized derivatives should be screened against a panel of human cancer cell lines (e.g., NCI-60) to determine their half-maximal inhibitory concentrations (IC50).

| Compound ID | Derivative Type | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| Lead-001 | This compound | > 50 | > 50 | > 50 |

| Lead-Ester-01 | Acetate Ester | 15.2 | 22.5 | 18.9 |

| Lead-Ether-01 | Methyl Ether | 25.8 | 35.1 | 30.4 |

| Lead-Amide-01 | N-propyl Amide | 8.5 | 12.3 | 9.7 |

| Doxorubicin | (Control) | 0.8 | 1.2 | 1.0 |

Kinase Inhibition Assays

Benzothiophene derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[11][12][13][14][15] The synthesized derivatives of this compound should be evaluated for their inhibitory activity against a panel of cancer-relevant kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.

-

Incubate the reaction mixture at 30 °C for 1 hour.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure the luminescence signal, which is correlated with kinase activity.

-

Calculate the IC50 values for each compound.

Logical Relationship Diagram: Kinase Inhibition and Downstream Effects

Caption: Proposed mechanism of action for a kinase-inhibiting derivative.

Core Research Area 2: Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Benzothiophene derivatives have a documented history of antibacterial and antifungal activities.[6][16][17][18][19] The unique structural features of this compound make it an attractive scaffold for the development of new anti-infective drugs.

Synthesis of Novel Analogs and Antimicrobial Susceptibility Testing

A library of derivatives, particularly those incorporating moieties known for antimicrobial activity (e.g., azoles, quinolones), should be synthesized.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical Antimicrobial Activity

| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Lead-001 | This compound | > 128 | > 128 | > 128 |

| Lead-Amide-02 | N-(4-fluorophenyl) Amide | 16 | 32 | 64 |

| Lead-Triazole-01 | Triazole Conjugate | 8 | 16 | 8 |